molecular formula C13H17NO B8707964 N-(2,3-Dihydro-1H-inden-1-yl)butanamide CAS No. 144602-65-3

N-(2,3-Dihydro-1H-inden-1-yl)butanamide

Cat. No. B8707964
M. Wt: 203.28 g/mol
InChI Key: RYJYUGTXDIKPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dihydro-1H-inden-1-yl)butanamide is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-Dihydro-1H-inden-1-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-Dihydro-1H-inden-1-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

144602-65-3

Product Name

N-(2,3-Dihydro-1H-inden-1-yl)butanamide

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)butanamide

InChI

InChI=1S/C13H17NO/c1-2-5-13(15)14-12-9-8-10-6-3-4-7-11(10)12/h3-4,6-7,12H,2,5,8-9H2,1H3,(H,14,15)

InChI Key

RYJYUGTXDIKPQB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1CCC2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of butyryl chloride (5.33 g, 50 mmole) in anh. DME (60 ml) was added slowly to a stirred and ice-cooled solution of 1-aminoindan (6.66 g, 50 mmole) and Et3N (10.0 g, 100 mmole) in anh. DME (75 ml), and the mixture stirred at ambient temperature for 24 hr. After removal of volatiles under reduced pressure, the residue was taken up in 1:1 water/EtOAc mixture (300 ml). The organic layer was separated, dried on Na2SO4 and evaporated to dryness. The crude product was crystallized from EtOAc, to give 5.9 g (58%) of the title compound as a white solid, m.p.: 84°-5° C.
Quantity
5.33 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
58%

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